5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)nicotinamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including our compound of interest, exhibit significant antimicrobial potential. Researchers have synthesized similar imidazole-containing compounds and evaluated their antibacterial and antifungal activities . The compound’s unique structure may contribute to its effectiveness against various pathogens.
Anti-Tubercular Potential
In a study, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for anti-tubercular activity. Some of these compounds demonstrated potent anti-tubercular effects against Mycobacterium tuberculosis strains .
Antipromastigote Activity
Compound 13, which shares structural similarities with our compound, exhibited remarkable in vitro antipromastigote activity. Molecular simulations revealed its favorable binding pattern in the active site of LmPTR1, a potential target for antileishmanial drugs .
Plant Hormone Analog
Imidazole derivatives play a role in plant biology. For instance, indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation, contains an imidazole moiety. Although not directly related to our compound, this highlights the broader significance of imidazole-based structures in plant growth and development .
Catalytic Applications
While not specifically studied for our compound, imidazole derivatives have been employed in catalytic reactions. For example, hydromethylation reactions using imidazole-based catalysts have been explored in organic synthesis .
Drug Development
Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). Our compound’s unique substitution pattern may offer novel opportunities for drug design .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been found to interact with multiple receptors, affecting various biochemical pathways .
Pharmacokinetics
It’s worth noting that compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to show potent activity against various strains of mycobacterium tuberculosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5OS/c1-10-5-11(2)22(21-10)16-20-14(9-24-16)3-4-19-15(23)12-6-13(17)8-18-7-12/h5-9H,3-4H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVZLFOFAFINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CN=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)nicotinamide |
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